REACTION_CXSMILES
|
[CH:1]12[CH:9]([CH2:10][C:11]([O:13]CC)=[O:12])[CH:5]([CH2:6][CH2:7][CH2:8]1)[CH2:4][CH2:3][CH2:2]2>CO.[OH-].[Na+]>[CH:5]12[CH:9]([CH2:10][C:11]([OH:13])=[O:12])[CH:1]([CH2:2][CH2:3][CH2:4]1)[CH2:8][CH2:7][CH2:6]2 |f:2.3|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Methanol was evaporated
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ether
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ether (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |